TAMRA-Azide-PEG-Biotin

Chemical Biology Intracellular Click Chemistry Target Identification

TAMRA-Azide-PEG-Biotin is the preferred trifunctional click reagent for demanding bioorthogonal applications. Unlike Cy3 conjugates, TAMRA delivers superior photostability for time-lapse imaging and 3D z‑stack reconstruction, while its uniform intracellular distribution and high cytosolic diffusivity ensure reliable target identification. The biotin handle enables efficient streptavidin-based affinity purification with real-time fluorescence monitoring of binding and elution. An optimized PEG spacer ensures high aqueous solubility and minimal steric hindrance for robust streptavidin complex formation. Ideal for multiplexed PCR, proteomics enrichment, and prolonged live‑cell imaging requiring consistent signal integrity.

Molecular Formula C114H158N22O28S2
Molecular Weight 2348.7 g/mol
Cat. No. B11826720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-Azide-PEG-Biotin
Molecular FormulaC114H158N22O28S2
Molecular Weight2348.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCC(=O)N(CCC(=O)NCCOCCOCCOCCNC(=O)CCCCC5CC6C(S5)NC(=O)N6)CCOCCOCCOCCN=[N+]=[N-])C(=O)[O-]
InChIInChI=1S/2C57H79N11O14S/c1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)46-35-39(9-12-43(46)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47;1-66(2)40-10-13-44-48(36-40)82-49-37-41(67(3)4)11-14-45(49)53(44)43-12-9-39(35-46(43)56(73)74)54(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-42-38-47-55(83-42)64-57(75)63-47/h2*9-14,35-37,42,47,55H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)
InChIKeyOLNZJSRKGRJBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-Azide-PEG-Biotin: A Trifunctional Click Chemistry Probe for Fluorescent Labeling and Affinity Enrichment


TAMRA-Azide-PEG-Biotin (CAS 1797415-74-7) is a multifunctional reagent that integrates three core functionalities: the tetramethylrhodamine (TAMRA) fluorophore for fluorescence detection (Abs/Em ~545/565 nm) , an azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , and a biotin moiety for high-affinity streptavidin/avidin binding (Kd ~10⁻¹⁵ M) [1]. A hydrophilic polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance during streptavidin binding . This trifunctional architecture enables orthogonal, site-specific labeling of alkyne-tagged biomolecules, followed by simultaneous fluorescence visualization and affinity-based purification or enrichment.

Why Generic Substitution Fails: The Critical Interdependence of Fluorophore, PEG Linker, and Biotin in TAMRA-Azide-PEG-Biotin


The performance of TAMRA-Azide-PEG-Biotin in demanding applications such as intracellular click labeling or multiplexed affinity capture is not simply the sum of its parts. Subtle variations in fluorophore photophysics, PEG spacer length, or the position of functional groups can drastically alter cellular uptake, distribution uniformity, signal-to-noise ratios, and streptavidin binding efficiency [1]. For instance, while Cy3-azide-biotin conjugates share a similar spectral window, Cy3 derivatives exhibit significantly lower photostability [2], leading to rapid signal degradation during imaging. Conversely, Alexa Fluor 555, while photostable, may show different cellular distribution and diffusion characteristics [1]. Furthermore, the precise length of the PEG spacer in TAMRA-Azide-PEG-Biotin is optimized to balance aqueous solubility with minimal steric interference during biotin-streptavidin complex formation . These interconnected properties mean that substituting a seemingly similar in-class probe can compromise experimental reproducibility and data quality.

Quantitative Evidence for TAMRA-Azide-PEG-Biotin Differentiation: Cellular Uptake, Photostability, and Multiplexing Performance


Superior Intracellular Distribution Uniformity and Cytosolic Diffusivity vs. Other Azide-Linked Fluorophores

In a comparative evaluation of azide-conjugated fluorescent probes for intracellular click reactions, TAMRA-based azides demonstrated the most uniform intracellular distribution and the highest cytosolic diffusivity. While BODIPY- and TAMRA-based azides showed comparable superior cellular accumulation relative to other fluorophores, TAMRA-based probes were uniquely distinguished by their even distribution and free diffusion within the cytosol, a critical requirement for efficient bimolecular reactions in live cells [1].

Chemical Biology Intracellular Click Chemistry Target Identification

Enhanced Photostability for Long-Term Imaging: TAMRA Outperforms Cy3B by a Significant Margin

A direct photophysical comparison of 5-TAMRA and the cyclized cyanine derivative Cy3B in aqueous buffer revealed that while Cy3B has a higher fluorescence quantum yield (57% vs. 37-39% for 5-TAMRA), TAMRA exhibits considerably higher photostability [1]. This means that under continuous illumination, the TAMRA signal decays much more slowly, enabling longer imaging sessions and more reliable quantitative measurements.

Bioimaging Fluorescence Microscopy Photostability

Comparable or Superior Fluorescence Detection Efficiency vs. Cy3 and Alexa Fluor 532 in Nucleic Acid Assays

In a multiplexed PCR-based assay for pathogen detection, TAMRA-labeled probes demonstrated a fluorescence detection efficiency that was comparable to, or in some contexts superior to, those labeled with Cy3 or Alexa Fluor 532 [1]. The study evaluated 5'-end fluorophore modifications and found that TAMRA produced a robust and specific signal, confirming its utility as a reliable reporter in complex, multi-target detection systems.

Nucleic Acid Detection Fluorescence Assays Multiplexing

Built-in Quality Control via Dual-Mode Detection: Simultaneous Fluorescence and Affinity Enrichment

The trifunctional nature of TAMRA-Azide-PEG-Biotin provides a unique advantage over traditional biotin-only or fluorophore-only probes: it enables built-in quality control during affinity purification . The presence of the TAMRA label allows each step of the enrichment process to be monitored either by UV-Vis absorbance at 550 nm or by more sensitive fluorescence spectroscopy. This facilitates the clear distinction of target proteins from non-specifically bound proteins or endogenously biotinylated contaminants after elution from streptavidin beads.

Protein Purification Affinity Enrichment Quality Control

Optimal Use Cases for TAMRA-Azide-PEG-Biotin: From Live-Cell Target ID to Multiplexed Nucleic Acid Detection


Live-Cell Target Identification via Intracellular Click Chemistry

For studies involving the identification of intracellular protein targets using bioorthogonal chemistry, TAMRA-Azide-PEG-Biotin is the superior choice due to its proven uniform intracellular distribution and high cytosolic diffusivity [1]. Its photostability [2] ensures reliable signal detection during prolonged live-cell imaging, while the biotin handle enables efficient downstream affinity purification and MS-based identification of the tagged protein complexes.

Time-Lapse Fluorescence Microscopy and Quantitative Bioimaging

In experiments requiring extended illumination, such as time-lapse confocal microscopy or 3D z-stack reconstruction, the enhanced photostability of TAMRA relative to Cy3-based probes [1] minimizes signal decay and photobleaching artifacts. This makes TAMRA-Azide-PEG-Biotin the optimal reagent for visualizing the dynamics of alkyne-tagged biomolecules over time in live or fixed cells.

Multiplexed Nucleic Acid Detection and Genotyping Assays

TAMRA-Azide-PEG-Biotin can be confidently integrated into multiplexed PCR or hybridization assays, as its fluorescence performance has been validated against Cy3 and Alexa Fluor 532 [1]. Its distinct spectral profile (Ex/Em 545/565 nm) [2] allows for clear separation from other commonly used dyes (e.g., FAM, HEX), enabling simultaneous detection of multiple nucleic acid targets in a single reaction.

High-Fidelity Affinity Purification with Built-in Quality Control

For proteomics workflows involving the enrichment of alkyne-tagged proteins on streptavidin beads, TAMRA-Azide-PEG-Biotin provides a critical advantage over standard biotin probes [1]. The integrated TAMRA fluorophore allows for direct, real-time monitoring of binding and elution steps via fluorescence or absorbance, enabling researchers to distinguish bona fide interactors from non-specific or endogenously biotinylated contaminants, thereby improving the quality and interpretability of pull-down data.

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